1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine
Overview
Description
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound known for its unique structure and properties It is characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a quinoline ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline ring: This can be achieved through the cyclization of appropriate aniline derivatives with suitable reagents.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Coupling with piperazine: The final step involves the coupling of the functionalized quinoline with piperazine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting their replication or transcription.
Disrupting cellular membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.
Comparison with Similar Compounds
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine can be compared with other similar compounds, such as:
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine: This compound has a similar structure but with a homopiperazine moiety instead of piperazine.
6,8-Difluoro-2-(trifluoromethyl)quinoline: This compound lacks the piperazine moiety, making it less versatile in terms of reactivity and applications.
2-(Trifluoromethyl)quinoline derivatives: These compounds have variations in the substitution pattern on the quinoline ring, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms, trifluoromethyl group, and piperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-difluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3/c15-8-5-9-11(22-3-1-20-2-4-22)7-12(14(17,18)19)21-13(9)10(16)6-8/h5-7,20H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZTUXWUQQXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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